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Ethoxyethoxy)ethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure and

conformational properties of 4-(2-(2-ethoxyethoxy)ethoxy)aniline. While specific experimental

data on this compound is limited, this document outlines its known physicochemical properties

and details the standard experimental and computational methodologies required for a

thorough structural and conformational analysis. This guide is intended to serve as a

foundational resource for researchers in medicinal chemistry, materials science, and drug

development who are working with or developing molecules containing the oligo(ethylene

glycol) aniline moiety.

Introduction
4-(2-(2-Ethoxyethoxy)ethoxy)aniline is a substituted aniline featuring a flexible triethylene

glycol monoethyl ether chain attached at the para position. This structure combines a

pharmaceutically relevant aromatic amine headgroup with a flexible, hydrophilic tail. The aniline

moiety is a common building block in a vast array of pharmaceuticals and dyes, while the
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oligo(ethylene glycol) chain is frequently used to improve solubility, modulate pharmacokinetic

properties, and create flexible linkers in drug conjugates or functional materials.

Understanding the three-dimensional structure and conformational flexibility of this molecule is

critical for predicting its interactions with biological targets, its self-assembly properties, and its

overall physicochemical behavior. The flexible ether chain, with multiple rotatable bonds, can

adopt a wide range of conformations, from a linear, all-trans state to more compact, helical

structures.[1] The preferred conformation in a given environment (e.g., in solution or bound to a

receptor) will dictate its functional properties. This guide outlines the necessary steps to

elucidate these structural features.

Molecular Structure and Physicochemical
Properties
The fundamental properties of 4-(2-(2-ethoxyethoxy)ethoxy)aniline are summarized below. It

is important to note that several of the physicochemical properties are predicted values derived

from computational models due to a lack of published experimental data.[2]

Property Value Reference(s)

IUPAC Name
4-(2-(2-

ethoxyethoxy)ethoxy)aniline
[3][4]

CAS Number 90688-48-5 [3][5]

Molecular Formula C₁₂H₁₉NO₃ [3][4]

Molecular Weight 225.28 g/mol [3][4]

Boiling Point 147 °C (at 3 Torr) (Predicted) [2]

Density 1.067 ± 0.06 g/cm³ (Predicted) [2]

pKa (Acid Dissociation

Constant)
5.09 ± 0.10 (Predicted) [2]

Storage Conditions
2–8 °C, under inert gas

(Nitrogen or Argon)
[2]
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Conformational Profile
The conformational landscape of 4-(2-(2-ethoxyethoxy)ethoxy)aniline is primarily defined by

the rotation around the single bonds within the flexible ether side chain. The key dihedral

angles that govern the overall shape of the molecule are depicted in the diagram below.
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Caption: Key rotatable bonds (τ1-τ9) in 4-(2-(2-ethoxyethoxy)ethoxy)aniline.

The dihedral angles (τ) around the C-O and C-C bonds determine the chain's conformation.

Research on similar oligo(ethylene glycol) systems shows a preference for a gauche

conformation around the C-O-C-C and C-C-O-C bonds and a trans conformation around the O-

C-C-O bonds, which can lead to helical structures.[1] However, the energetic barriers to

rotation are small, allowing for a dynamic equilibrium of multiple conformers in solution.

Experimental and Computational Protocols for
Structural Elucidation
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A combination of spectroscopic and computational methods is required for a comprehensive

conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the solution-state structure of flexible

molecules.

1D NMR (¹H and ¹³C): Standard 1D NMR will confirm the molecular structure by identifying

the chemical shifts and coupling constants of all hydrogen and carbon atoms. The aromatic

protons are expected to appear as a characteristic AA'BB' system, while the methylene

protons of the ether chain will likely present as a series of complex, overlapping multiplets.

2D NMR (COSY, HSQC): These experiments will be used to assign all proton and carbon

signals unambiguously.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for

conformational analysis. The NOESY spectrum reveals through-space correlations between

protons that are close to each other (< 5 Å), regardless of whether they are connected

through bonds.[6][7]

Detailed Protocol for NOESY Experiment:

Sample Preparation: Prepare a sample of 4-(2-(2-ethoxyethoxy)ethoxy)aniline at a

concentration of 10-20 mM in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

sample should be free of paramagnetic impurities and filtered to remove any particulate

matter.[7]

Data Acquisition:

Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz).

Use a mixing time (τₘ) appropriate for a molecule of this size. A range of mixing times

(e.g., 200 ms to 800 ms) should be tested to monitor the build-up of NOE cross-peaks and

minimize spin diffusion.

Data Processing and Analysis:
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Process the 2D data using appropriate window functions and Fourier transformation.

Integrate the volume of the cross-peaks. The intensity of a NOESY cross-peak is inversely

proportional to the sixth power of the distance between the two correlated protons (I ∝

1/r⁶).

Identify key NOE correlations, such as those between the aniline ring protons and the

protons of the adjacent methylene group (C7), and between protons along the flexible

ether chain. These correlations provide crucial distance restraints for defining the 3D

structure.[8]

Computational Chemistry: Density Functional Theory
(DFT)
DFT calculations are essential for exploring the potential energy surface of the molecule and

identifying stable, low-energy conformations.[9][10]

Detailed Protocol for DFT-Based Conformational Analysis:

Initial Conformer Generation:

Use a molecular mechanics force field (e.g., MMFF) to perform an initial, rapid

conformational search. This can be done by systematically rotating all dihedral angles (τ1-

τ9) or using stochastic search methods.[9][11]

Generate a large number of initial conformers (e.g., >1000) to ensure thorough sampling

of the conformational space.

Geometry Optimization:

Take the low-energy conformers from the initial search (e.g., all structures within 10-15

kcal/mol of the global minimum) and perform full geometry optimization using DFT.

A common and reliable level of theory for molecules of this type is B3LYP with a 6-31G(d)

basis set.[11]

Frequency Calculations:
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Perform frequency calculations on all optimized geometries to confirm that they are true

energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational

energies and thermal corrections.

Final Energy Calculation and Analysis:

Calculate the final relative energies (ΔG) of all unique conformers by including the thermal

corrections.

Analyze the geometries of the low-energy conformers, paying close attention to the key

dihedral angles to understand the preferred shapes of the molecule. The results can be

used to generate a Boltzmann-weighted population of conformers.

Proposed Experimental and Computational
Workflow
The most robust conformational analysis is achieved by integrating experimental NMR data

with computational modeling. The following workflow is proposed:
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Experimental Arm
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Caption: Integrated workflow for conformational analysis.
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This workflow combines the generation of theoretical conformer populations with experimental

distance restraints from NOESY NMR. The experimental data is used to validate and refine the

computational results, leading to a high-confidence model of the dominant solution-state

conformation(s) of 4-(2-(2-ethoxyethoxy)ethoxy)aniline.

Conclusion
4-(2-(2-ethoxyethoxy)ethoxy)aniline possesses a molecular architecture of significant interest

to the pharmaceutical and material sciences. Its conformational flexibility, governed by the

triethylene glycol side chain, is a defining feature that dictates its molecular recognition and

bulk properties. While direct experimental characterization of this specific molecule is not

widely published, a comprehensive understanding of its 3D structure and dynamics is

achievable through the systematic application of modern analytical and computational

techniques. The integrated workflow presented in this guide, combining high-field 2D NMR

spectroscopy with DFT calculations, provides a robust framework for researchers to fully

characterize this and related flexible molecules, enabling rational design in future drug

development and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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